molecular formula C19H28N4O2 B10864733 1-[(N-phenylcarbamoyl)methyl]-4-piperidylpiperidine-4-carboxamide

1-[(N-phenylcarbamoyl)methyl]-4-piperidylpiperidine-4-carboxamide

Cat. No.: B10864733
M. Wt: 344.5 g/mol
InChI Key: ARXGRXQDLBXTCP-UHFFFAOYSA-N
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Description

1-[(N-phenylcarbamoyl)methyl]-4-piperidylpiperidine-4-carboxamide is a complex organic compound that features a piperidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(N-phenylcarbamoyl)methyl]-4-piperidylpiperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The initial step often involves the formation of the piperidine ring through cyclization reactions.

    Introduction of the Phenylcarbamoyl Group: This step involves the reaction of piperidine derivatives with phenyl isocyanate under controlled conditions to introduce the phenylcarbamoyl group.

    Final Coupling: The final step involves coupling the intermediate with a suitable carboxamide derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to perform the multi-step synthesis in a controlled environment.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(N-phenylcarbamoyl)methyl]-4-piperidylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of N-alkylated piperidine derivatives.

Scientific Research Applications

1-[(N-phenylcarbamoyl)methyl]-4-piperidylpiperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(N-phenylcarbamoyl)methyl]-4-piperidylpiperidine-4-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

    Pathways Involved: The compound can modulate signaling pathways, potentially affecting neurotransmission and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(N-phenylcarbamoyl)methyl]-4-piperidylpiperidine-4-carboxylate
  • 1-[(N-phenylcarbamoyl)methyl]-4-piperidylpiperidine-4-sulfonamide

Uniqueness

1-[(N-phenylcarbamoyl)methyl]-4-piperidylpiperidine-4-carboxamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its dual piperidine rings and phenylcarbamoyl group make it a versatile molecule for various applications.

Properties

Molecular Formula

C19H28N4O2

Molecular Weight

344.5 g/mol

IUPAC Name

1-(2-anilino-2-oxoethyl)-4-piperidin-1-ylpiperidine-4-carboxamide

InChI

InChI=1S/C19H28N4O2/c20-18(25)19(23-11-5-2-6-12-23)9-13-22(14-10-19)15-17(24)21-16-7-3-1-4-8-16/h1,3-4,7-8H,2,5-6,9-15H2,(H2,20,25)(H,21,24)

InChI Key

ARXGRXQDLBXTCP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)CC(=O)NC3=CC=CC=C3)C(=O)N

Origin of Product

United States

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